molecular formula C12H13N3O5 B12829422 Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 37587-42-1

Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B12829422
CAS No.: 37587-42-1
M. Wt: 279.25 g/mol
InChI Key: ZOQBJNSEPBHZEE-UHFFFAOYSA-N
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Description

Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes multiple oxo groups and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrido[2,3-d]pyrimidine core, followed by methylation and esterification reactions to introduce the methyl and carboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate stands out due to its specific combination of functional groups and structural features, which contribute to its unique chemical and biological properties

Properties

CAS No.

37587-42-1

Molecular Formula

C12H13N3O5

Molecular Weight

279.25 g/mol

IUPAC Name

methyl 1,3,8-trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C12H13N3O5/c1-13-7(16)5-6(11(18)20-4)8-9(13)14(2)12(19)15(3)10(8)17/h5H,1-4H3

InChI Key

ZOQBJNSEPBHZEE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C2=C1N(C(=O)N(C2=O)C)C)C(=O)OC

Origin of Product

United States

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